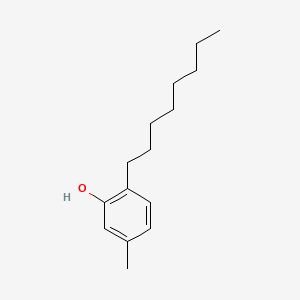

m-Cresol, 6-octyl-

Description

Contextualization within Alkylated Phenols and Cresol (B1669610) Isomers

Alkylphenols are derived from phenol (B47542) through the substitution of one or more hydrogen atoms on the aromatic ring with alkyl groups. taylorandfrancis.com This class of compounds is industrially important and includes various structures based on the position and length of the alkyl chain. uobasrah.edu.iqgreenspec.co.uk Cresols themselves are the simplest alkylphenols, featuring a single methyl group. wikipedia.orgchemeurope.com The three cresol isomers (o-, m-, and p-cresol) exhibit slight differences in their physical and chemical properties due to the methyl group's position, such as melting points and water solubility. wikipedia.orgoecd.org

Introducing a longer alkyl chain, like the octyl group in 6-Octyl-m-Cresol, further modifies these properties. The increased hydrocarbon character imparted by the octyl chain generally leads to decreased water solubility and increased lipophilicity compared to the parent m-cresol (B1676322). Alkylation of cresols, particularly with longer chains, is a common method to synthesize compounds with specific desired properties for various applications. banglajol.info Research has explored the alkylation of m-cresol with different olefins and catalysts to produce various alkylcresol isomers. banglajol.inforesearchgate.net

Research Significance of Alkyl-Substituted m-Cresols

Alkyl-substituted m-cresols, including 6-Octyl-m-Cresol, are of research significance due to their potential applications stemming from their modified properties. The introduction of alkyl chains can influence their behavior in different matrices and their interactions with other molecules. For instance, alkylphenols are used in various industrial applications, including as intermediates in the production of antioxidants, surfactants, and phenolic resins. taylorandfrancis.comuobasrah.edu.iqgreenspec.co.ukoecd.orgwhiterose.ac.ukchemicalbook.com The specific position and length of the alkyl chain can be tailored to optimize performance in these applications.

Research into the synthesis of alkylated cresols, such as the alkylation of m-cresol with olefins, focuses on developing efficient catalytic processes and understanding the factors influencing product distribution and selectivity. banglajol.inforesearchgate.net Studies have investigated different catalysts, reaction conditions, and their impact on the conversion of m-cresol and the yield of specific alkylated isomers. researchgate.net For example, research has explored the alkylation of m-cresol with 1-decene (B1663960) to produce decylcresol isomers. researchgate.net While specific detailed research findings solely focused on "m-Cresol, 6-octyl-" are less extensively documented in the provided search results compared to more common alkylphenols like octylphenol (B599344) or nonylphenol, the broader research on alkylation of cresols and the properties of alkylphenols provides context for the potential significance of this specific compound. Alkylated cresols with long alkyl groups are noted as intermediates for surfactants and detergents. banglajol.info

The study of alkyl-substituted cresols also includes investigations into their physical and chemical properties, which are crucial for determining their suitability for different uses. Factors such as solubility, melting point, and reactivity are influenced by the alkyl chain. ontosight.ai Research on related compounds, such as 4,6-bis(octylthiomethyl)-o-cresol, highlights the use of octyl-substituted phenolic compounds as antioxidants and stabilizers in various materials like elastomers, adhesives, and sealants, indicating a potential area of research or application for 6-Octyl-m-Cresol or related structures. tintoll.combiosynth.com

While detailed data tables specifically for 6-Octyl-m-Cresol were not found within the search results, the properties of related cresols and alkylphenols provide a comparative context.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (at room temperature) | Melting Point (°C) | Water Solubility ( g/100 ml) |

| o-Cresol (B1677501) | C₇H₈O | 108.14 | Colorless crystals | 29.8 | 2.5 |

| m-Cresol | C₇H₈O | 108.14 | Thicker liquid | 11.8 | 2.4 |

| p-Cresol (B1678582) | C₇H₈O | 108.14 | Greasy-looking solid | 35.5 | 1.9 |

The research significance of alkyl-substituted m-cresols lies in exploring their synthesis, characterizing their altered properties due to alkylation, and investigating their potential applications in various industrial sectors, building upon the known uses of cresols and other alkylphenols.

Structure

3D Structure

Properties

CAS No. |

63992-50-7 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

5-methyl-2-octylphenol |

InChI |

InChI=1S/C15H24O/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-15(14)16/h10-12,16H,3-9H2,1-2H3 |

InChI Key |

RFEBNZPANOXJQC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC1=C(C=C(C=C1)C)O |

Canonical SMILES |

CCCCCCCCC1=C(C=C(C=C1)C)O |

Appearance |

Solid powder |

Other CAS No. |

63992-50-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Cresol, 6-octyl- |

Origin of Product |

United States |

Synthetic Pathways for 6 Octyl M Cresol

Alkylation Strategies of m-Cresol (B1676322)

Alkylation of m-cresol is a key approach for synthesizing alkylated m-cresols, including potentially 6-octyl-m-cresol. This process typically involves the reaction of m-cresol with an octylating agent in the presence of a catalyst.

Electrophilic Aromatic Alkylation Mechanisms

The alkylation of m-cresol proceeds predominantly via an electrophilic aromatic substitution mechanism, commonly known as the Friedel-Crafts alkylation. libretexts.orglibretexts.org In this reaction, an electrophilic species, typically a carbocation generated from the octylating agent, attacks the electron-rich aromatic ring of m-cresol. libretexts.orglibretexts.org The reaction involves the formation of a positively charged intermediate, an arenium ion (or sigma complex), which is stabilized by resonance. libretexts.orgwhiterose.ac.uk The restoration of aromaticity occurs through the removal of a proton from the arenium ion, yielding the alkylated product. libretexts.org

For the introduction of an octyl group, the electrophile would be an octyl carbocation. This carbocation can be generated from various octylating agents such as 1-octene (B94956), 1-octanol, or octyl halides, typically in the presence of an acid catalyst. acs.org The stability of the carbocation influences the reaction pathway; secondary and tertiary carbocations are generally more stable and thus more readily formed and reactive in Friedel-Crafts alkylation. libretexts.orglibretexts.org

Catalytic Approaches in Alkylation (e.g., Acid Resin Catalysis, Zeolites)

Various catalysts are employed to facilitate the alkylation of cresols, enhancing reaction rates and influencing selectivity. Solid acid catalysts, such as acid resins and zeolites, are particularly relevant due to their heterogeneous nature, which simplifies separation and potential for reusability compared to homogeneous catalysts. whiterose.ac.uk

Acid resin catalysts, possessing strong acidic sites, have been investigated for the alkylation of m-cresol. semanticscholar.orgresearchgate.net These catalysts can effectively promote the formation of carbocations from alkylating agents. Studies on the alkylation of m-cresol with isopropyl alcohol over strong acid resin catalysts have shown their effectiveness under various conditions, including solvent-free environments. semanticscholar.orgresearchgate.net Key parameters such as catalyst amount, reactant molar ratio, temperature, and reaction time significantly influence the conversion and selectivity of the alkylation process. semanticscholar.orgresearchgate.net

Zeolites, a class of porous aluminosilicate (B74896) minerals, are also widely used as catalysts in the alkylation of aromatic compounds due to their acidity and shape-selectivity properties. acs.orgunibo.itniscpr.res.inresearchgate.netconicet.gov.ar Different types of zeolites (e.g., HY, HZSM-5, HBEA, MCM-22) and modified zeolites (e.g., ZnY) have been explored for cresol (B1669610) alkylation with various alkylating agents like methanol (B129727), isopropyl alcohol, and butanol. niscpr.res.inconicet.gov.arrsc.orgresearchgate.net Their catalytic activity and the distribution of alkylated products are influenced by factors such as pore size, acidity (Brønsted and Lewis sites), and Si/Al ratio. niscpr.res.inconicet.gov.arresearchgate.nettaylorfrancis.com For instance, studies on m-cresol alkylation with methanol over different zeolites demonstrated varying selectivities towards different dimethylphenol isomers depending on the zeolite structure and acidity. conicet.gov.ar Alkylation of phenol (B47542) with 1-octene has also been successfully catalyzed by zeolites, producing alkylphenols. acs.org

Other solid acid catalysts, including supported tungstophosphoric acid on mesoporous silica (B1680970), sulfated zirconia supported on perlite, and metal oxides, have also shown catalytic activity in the alkylation of cresols with olefins or alcohols. acs.orgmdpi.comresearchgate.netdntb.gov.ua The choice of catalyst and reaction conditions is crucial for achieving desirable conversion and selectivity towards specific alkylated products.

Regioselectivity Control in m-Cresol Alkylation

Regioselectivity in the alkylation of m-cresol is a critical aspect, as the octyl group can potentially attach at multiple positions on the aromatic ring (ortho, meta, or para to the hydroxyl and methyl groups). The m-cresol molecule has several positions available for electrophilic attack: the two ortho positions (C-2 and C-6), the two para positions (C-4), and one meta position (C-5) relative to the hydroxyl group, also considering the methyl group at C-3. mdpi.com

The directing effects of the substituents on the aromatic ring play a significant role in determining the regiochemical outcome. The hydroxyl group is an activating and ortho, para-directing group, while the methyl group is also activating and ortho, para-directing. In m-cresol, the positions ortho and para to the hydroxyl group are C-2, C-4, and C-6. The positions ortho and para to the methyl group are C-2, C-4, and C-6. Thus, positions C-2, C-4, and C-6 are activated towards electrophilic attack. The C-6 position is ortho to the hydroxyl group and ortho to the methyl group, making it a potentially favored site for alkylation, alongside C-4 (para to both). mdpi.com

Catalyst properties, such as acidity and pore structure (shape selectivity), can significantly influence regioselectivity. acs.orgniscpr.res.inresearchgate.nettaylorfrancis.com For example, zeolites with specific pore sizes can sterically favor the formation of certain isomers by controlling the access of reactants and products to the active sites. acs.orgniscpr.res.in The nature of the alkylating agent and reaction conditions like temperature and reactant ratio also impact regioselectivity. semanticscholar.orgniscpr.res.inmdpi.com Studies have shown that by adjusting these parameters and selecting appropriate catalysts, it is possible to favor the formation of specific mono-alkylated products over others and minimize polyalkylation. semanticscholar.orgniscpr.res.inresearchgate.netmdpi.com

Solvent-Free and Microwave-Assisted Synthesis

To enhance the efficiency and environmental sustainability of alkylation processes, solvent-free conditions and microwave irradiation have been explored. Solvent-free reactions eliminate the need for large volumes of solvents, reducing waste generation and simplifying product isolation. semanticscholar.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates by efficiently heating the reaction mixture, leading to shorter reaction times and potentially improved yields and selectivities compared to conventional heating methods. semanticscholar.orgresearchgate.netniscpr.res.innih.govcem.com

Studies on the alkylation of m-cresol with isopropyl alcohol using acid resin catalysts have demonstrated the benefits of both solvent-free conditions and microwave irradiation. semanticscholar.orgresearchgate.net Microwave-assisted reactions under solvent-free conditions showed faster conversion and high selectivity towards C-alkylated products within minutes. semanticscholar.orgresearchgate.net The combination of these techniques offers a greener and more efficient approach for the synthesis of alkylated cresols.

Derivatization from Precursors with Established Octyl Chains

Another strategy for synthesizing 6-octyl-m-cresol could involve the derivatization of a precursor molecule that already contains an octyl chain and a functional group that can be transformed to incorporate the m-cresol structure at the desired position. While direct examples of this specific transformation leading to 6-octyl-m-cresol were not extensively found in the search results, related reactions provide a conceptual basis.

Mannich-type reactions, for instance, involve the aminoalkylation of acidic protons adjacent to carbonyl groups or activated aromatic rings. nih.govwikipedia.orgnumberanalytics.comgoogle.com Although the provided search results specifically mention Mannich reactions for the preparation of octylsulfanylmethyl cresols google.com, which involve the introduction of a sulfur-containing octyl chain analog, the general principle of using Mannich reactions to form a C-C bond adjacent to an aromatic system is relevant. nih.govwikipedia.orgnumberanalytics.com A hypothetical route could involve a Mannich reaction using a precursor with an octyl chain and a suitable amine and aldehyde, followed by subsequent transformations to establish the m-cresol phenolic and methyl functionalities at the correct positions relative to the introduced octyl group. However, this approach would likely involve multiple steps and careful control of regiochemistry.

The synthesis of 4,6-di(octylsulfanylmethyl) o-cresol (B1677501) via a Mannich reaction using o-cresol, n-octyl mercaptan, and paraformaldehyde provides an example of incorporating octyl-containing groups onto a cresol ring through a derivatization approach. google.com While this is for o-cresol and involves a thiomethyl linkage, it illustrates the potential for using precursors with octyl chains in reactions that form new bonds to the cresol core.

Reductive Synthesis Routes from Carbonyl Intermediates

Reductive synthesis routes offer a pathway to introduce an alkyl chain by reducing a corresponding carbonyl functional group to a methylene (B1212753) group (CH2). This approach can be applied to the synthesis of alkylated cresols if a suitable carbonyl-containing intermediate can be synthesized with the carbonyl group at the position where the octyl chain is desired.

A relevant example, though for a different alkyl chain (amyl), is the synthesis of amyl-m-cresol. This synthesis involves the rearrangement of m-cresol valerate (B167501) to valeryl m-cresol, followed by the reduction of the valeryl (pentanoyl) carbonyl group to a pentyl chain using a reducing agent like zinc amalgam or palladium on charcoal with hydrogen. google.comgoogleapis.com Valeryl m-cresol is a carbonyl intermediate where the carbonyl group is directly attached to the aromatic ring.

Applying this concept to 6-octyl-m-cresol would involve synthesizing a carbonyl intermediate, specifically a (m-cresol-6-yl)-octanone or octanal (B89490) derivative, where the carbonyl group is positioned correctly to become the first carbon of the octyl chain at the 6-position after reduction. This carbonyl intermediate could potentially be synthesized through acylation reactions (e.g., Friedel-Crafts acylation) of m-cresol with an octanoyl halide or anhydride (B1165640), followed by reduction of the resulting ketone. Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring. libretexts.orglibretexts.org Subsequent reduction of the carbonyl group (C=O) to a methylene group (CH2) would yield the desired alkyl chain. However, Friedel-Crafts acylation of activated rings like m-cresol can lead to substitution at multiple positions, requiring careful control of regioselectivity in the acylation step to ensure the acyl group is primarily directed to the 6-position.

Alternatively, a Claisen rearrangement or a similar reaction could potentially be used to form a carbon-carbon bond with an octyl-containing fragment, followed by reduction of any resulting carbonyl groups. While specific examples for the synthesis of 6-octyl-m-cresol via these exact reductive pathways from carbonyl intermediates were not detailed in the search results, the principle of reducing a carbonyl group to an alkyl chain is a well-established synthetic methodology applicable to aromatic systems.

Emerging Biosynthetic Routes to Cresol Precursors

Emerging biosynthetic routes offer promising alternatives to traditional chemical synthesis for producing cresols, including m-cresol precursors. While the direct biosynthesis of 6-octyl-m-cresol is not extensively documented in the provided search results, research highlights microbial and enzymatic pathways for generating cresol scaffolds, particularly m-cresol and p-cresol (B1678582), which serve as foundational structures for substituted alkylphenols.

Microbial metabolism of aromatic amino acids like tyrosine and phenylalanine is a known pathway for producing p-cresol in the gut, primarily by bacteria such as Clostridioides difficile, Blautia hydrogenotrophica, Olsenella uli, and Romboutsia lituseburensis. frontiersin.orgmdpi.comfrontiersin.orghmdb.ca This process involves the conversion of para-hydroxyphenylacetic acid (p-HPA) through the action of HpdBCA decarboxylase. frontiersin.org While this pathway specifically yields p-cresol, it demonstrates the potential of microbial systems to generate cresol isomers from readily available precursors.

For m-cresol, de novo biosynthesis has been achieved in engineered microorganisms. A notable example is the construction of a platform in the fungus Aspergillus nidulans for the overproduction of m-cresol. nih.govresearchgate.net This pathway involves the co-expression of genes encoding 6-methyl salicylic (B10762653) acid synthase (MSAS) and 6-methyl salicylic acid decarboxylase (PatG) from Aspergillus clavatus. nih.gov MSAS is an iterative polyketide synthase that catalyzes the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. nih.gov The subsequent decarboxylation of 6-MSA by 6-methyl salicylic acid decarboxylase yields m-cresol. nih.gov This engineered fungal system has demonstrated gram-level production of m-cresol using starch as a carbon source, with titers reaching 2.03 g/L in fed-batch culture. nih.govresearchgate.net Similar de novo production of m-cresol from sugar has also been achieved in Saccharomyces cerevisiae by introducing a heterologous pathway based on the decarboxylation of 6-MSA. nih.govresearchgate.net

Another approach involves the microbial conversion of precursors. For instance, a microbial metabolic pathway starting from p-xylene (B151628) has been shown to produce 4-methylcyclohexa-3,5-diene-1,2-diol-carboxylic acid, which is identified as a p-cresol precursor and can be converted to p-cresol. google.com Pseudomonas putida Biotype A strain ATCC No: 39119 is an advantageous microorganism for this production. google.com

Enzymatic methods are also being explored for the synthesis of phenolic compounds, including the enzymatic polymerization of p-cresol using horseradish peroxidase. publish.csiro.aupublish.csiro.au While this process focuses on polymer formation rather than the synthesis of specific alkylated cresols like 6-octyl-m-cresol, it highlights the utility of enzymes in transforming cresol structures.

Research into the biosynthesis of alkylphenols in plants, such as Ginkgo biloba, also provides insights into potential enzymatic routes for alkyl chain attachment to phenolic scaffolds. nih.gov Although the specific pathways for incorporating an octyl chain at the 6-position of m-cresol are not detailed in the search results, the study of plant glycosides and the use of enzymes like UDP-glucosyltransferases (UGTs) in modifying phenolic substrates suggest possibilities for future biosynthetic engineering. researchgate.net Cytochrome P450 enzymes are also recognized for their role in the selective oxidation of aliphatic C-H bonds in alkylphenols, which could be relevant for introducing or modifying alkyl chains in biosynthetic routes. researchgate.net

The development of these emerging biosynthetic routes to cresol precursors represents a move towards more sustainable and potentially efficient production methods compared to traditional chemical synthesis, which often relies on fossil resources and can produce mixtures of isomers requiring extensive purification. nih.govresearchgate.netnih.gov

Data Table: Examples of Microorganisms and Precursors in Cresol Biosynthesis

| Microorganism | Cresol Produced/Precursor Generated | Precursor(s) Involved | Key Enzyme(s) Involved (if specified) | Reference |

| Clostridioides difficile | p-Cresol | Tyrosine, p-Hydroxyphenylacetic acid | HpdBCA decarboxylase | frontiersin.org |

| Blautia hydrogenotrophica | p-Cresol | Not specified | Not specified | frontiersin.org |

| Olsenella uli | p-Cresol | Not specified | Not specified | frontiersin.org |

| Romboutsia lituseburensis | p-Cresol | Not specified | Not specified | frontiersin.org |

| Aspergillus nidulans (engineered) | m-Cresol | Acetyl-CoA, Malonyl-CoA, Starch | MSAS, 6-methyl salicylic acid decarboxylase | nih.govresearchgate.net |

| Saccharomyces cerevisiae (engineered) | m-Cresol | Sugar | MSAS, 6-methyl salicylic acid decarboxylase | nih.govresearchgate.net |

| Pseudomonas putida Biotype A ATCC No: 39119 | 4-methylcyclohexa-3,5-diene-1,2-diol-carboxylic acid (p-cresol precursor) | p-Xylene | Not specified | google.com |

Detailed Research Findings:

Research on Aspergillus nidulans demonstrated that co-expressing patK (encoding MSAS) and patG (encoding 6-methyl salicylic acid decarboxylase) from A. clavatus enabled the de novo biosynthesis of m-cresol. nih.gov Optimization strategies, including promoter engineering and gene multiplication, were applied to enhance production, resulting in significant increases in m-cresol titers. nih.govresearchgate.net Specifically, titers of 1.29 g/L were achieved in shaking flasks and 2.03 g/L in fed-batch culture. nih.govresearchgate.net The modified A. nidulans strain also exhibited better tolerance to m-cresol compared to yeast, being able to grow in liquid medium containing up to 2.5 g/L of m-cresol. nih.govresearchgate.net

In the context of p-cresol production by gut bacteria, studies have investigated the impact of different substrates on microbial synthesis. tandfonline.com For instance, batch culture fermentations with human faecal inocula showed that supplementary protein increased the synthesis of p-cresol, while supplementary fructoligosaccharide (FOS) increased the synthesis of short-chain fatty acids. tandfonline.com The highest concentrations of p-cresol (up to 17.2 mM) were observed in media supplemented with a mixture of FOS and tyrosine. tandfonline.com Modest concentrations were also produced with tyrosine alone. tandfonline.com

While these studies focus on the biosynthesis of unsubstituted cresols or precursors, they lay the groundwork for potentially engineering pathways for more complex alkylated cresols like 6-octyl-m-cresol. The challenge lies in identifying or engineering enzymes capable of regioselectively introducing an octyl chain onto the m-cresol scaffold or modifying existing biosynthetic intermediates accordingly. Research into the biosynthesis of other alkylphenols and the enzymes involved, such as polyketide synthases and enzymes responsible for alkyl chain elongation or modification, will be crucial for developing such routes.

Advanced Spectroscopic and Chromatographic Characterization of 6 Octyl M Cresol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique used to determine the arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C), detailed information about the molecular skeleton and functional groups can be obtained. The chemical shifts, splitting patterns, and integration of signals in NMR spectra provide a unique fingerprint for a compound, allowing for confirmation of its structure. Some research indicates that the structure of compounds is confirmed through HNMR targetmol.com.

Proton (¹H) NMR Analysis

¹H NMR spectroscopy is particularly useful for identifying different types of hydrogen atoms and their local electronic environments within the 6-octyl-m-cresol molecule. The spectrum would typically show signals corresponding to the protons on the aromatic ring, the hydroxyl group, the methyl group attached to the ring, and the various methylene (B1212753) and methyl protons of the octyl chain. The chemical shifts of the aromatic protons would provide information about their positions relative to the hydroxyl and octyl substituents. The integration of each signal would correspond to the number of protons giving rise to that signal, aiding in confirming the presence and number of each type of hydrogen. Coupling patterns (splitting of signals) would reveal the connectivity of adjacent protons, further assisting in piecing together the molecular structure.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of 6-octyl-m-cresol would show distinct signals for each unique carbon atom. The chemical shifts of these carbons are influenced by their hybridization state and the electronegativity of nearby atoms. Signals for the aromatic ring carbons, the methyl carbon on the ring, the carbon bearing the hydroxyl group, and the various carbons in the octyl chain would be expected. This data complements the ¹H NMR analysis and helps to confirm the presence of all carbon atoms in their expected chemical environments.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can provide more detailed information about proton-proton and proton-carbon connectivities. COSY experiments reveal which protons are coupled to each other, helping to trace spin systems within the molecule, such as the coupled protons on the aromatic ring and within the octyl chain. HSQC correlates protons with the carbons to which they are directly attached, assigning specific proton signals to their corresponding carbon signals. HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for establishing the connectivity between different parts of the molecule, such as the attachment of the octyl chain and the methyl group to the aromatic ring. While specific 2D NMR data for 6-octyl-m-cresol were not found, these techniques are standard for unambiguous structural assignment of complex organic molecules.

Vibrational Spectroscopy for Molecular Interactions

Vibrational spectroscopy, such as FT-IR, provides information about the functional groups present in a molecule and their vibrational modes. This technique can help confirm the presence of characteristic bonds and functional groups within 6-octyl-m-cresol.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy involves measuring the absorption or transmission of infrared light by a sample. The resulting spectrum shows a series of bands corresponding to the specific frequencies at which the molecule vibrates. For 6-octyl-m-cresol, key absorption bands would be expected for the O-H stretching vibration of the hydroxyl group, C-H stretching vibrations from both aromatic and aliphatic (octyl chain) carbons, C=C stretching vibrations from the aromatic ring, and C-O stretching vibrations. The pattern and position of these bands serve as a fingerprint for the molecule and can help confirm the presence of the phenol (B47542) moiety and the saturated alkyl chain. FT-IR can be a useful complement to GC/MS analysis and is well suited for identifying specific isomers and compound class assignments using group absorption frequencies epa.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern when ionized. This provides valuable data for confirming the molecular formula and identifying characteristic substructures.

In mass spectrometry, the molecule is typically ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak corresponds to the mass of the intact molecule, providing its molecular weight. Fragmentation of the molecular ion can occur, yielding smaller ions whose m/z values provide clues about the structure of the molecule. For 6-octyl-m-cresol, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight (approximately 220.35 g/mol ) chemblink.com. Characteristic fragmentation patterns related to the loss of the octyl chain or parts of it, as well as fragmentation of the substituted aromatic ring, would be observed and could be used to support the proposed structure. GC/MS is a widely used technique for the analysis of semivolatile organic compounds and can provide information for compound identification shimadzu.com.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is widely applied in the analysis of phenolic compounds, including cresols and alkylphenols. nemi.govshimadzu.comshimadzu.comepa.gov The GC component separates the mixture based on differential partitioning between a stationary phase and a mobile gas phase, while the MS detector provides structural information based on the mass-to-charge ratio of fragmented ions.

GC-MS methods, such as those outlined by the US EPA (e.g., Method 8270), are commonly used for the analysis of semivolatile organic compounds in various environmental matrices, including water, soil, and waste. nemi.govshimadzu.comepa.gov These methods often involve sample extraction followed by injection into a GC system equipped with a capillary column and an MS detector. nemi.gov Identification of target analytes is achieved by comparing their mass spectra and retention times to those of authentic standards. nemi.gov

While specific GC-MS parameters solely for 6-octyl-m-cresol may not be universally standardized, general methods for alkylphenols are applicable. Studies analyzing volatile compounds in complex matrices, such as smoke flavor, have successfully employed GC-MS to identify various phenols, including cresols. nih.gov The technique is valuable for both targeted analysis, where the presence and concentration of known compounds are determined, and non-targeted screening for the identification of unknown components in a sample containing 6-octyl-m-cresol.

Influence of Derivatization on MS Spectra

Derivatization is a common practice in GC-MS analysis of phenolic compounds to improve their volatility, thermal stability, and detector response. shimadzu.comresearchgate.neteeer.orgresearchgate.net Phenols, due to their polar hydroxyl group, can sometimes exhibit poor chromatographic behavior, such as peak tailing, or may not be sufficiently volatile for GC analysis without modification. researchgate.net

Derivatization involves chemically reacting the analyte with a reagent to form a more suitable derivative. For phenols, common derivatization strategies include silylation, acetylation, and esterification. researchgate.neteeer.orgresearchgate.net Silylation, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility. researchgate.netresearchgate.net

The choice of derivatization agent can significantly influence the resulting mass spectrum. For instance, derivatization with ferrocene (B1249389) carboxylic acid chloride introduces an iron atom into the molecule, leading to characteristic iron-containing fragments in the mass spectrum that can aid in identification and differentiation from other compound classes like alcohols. researchgate.netutwente.nl These characteristic ions and fragmentation patterns are crucial for reliable identification, especially in complex samples. While the specific fragmentation patterns of derivatized 6-octyl-m-cresol were not detailed in the search results, the general principles of how derivatization alters the mass spectral fragmentation of phenols apply. Derivatization can lead to more predictable fragmentation pathways, enhancing the sensitivity and selectivity of GC-MS analysis. shimadzu.comresearchgate.neteeer.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating 6-octyl-m-cresol from other components in a mixture before detection and analysis. Various chromatographic methods can be employed depending on the sample matrix, the concentration of the analyte, and the desired level of separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the separation of a wide range of compounds, including less volatile or thermally labile substances that may not be amenable to GC without derivatization. HPLC separates analytes based on their interactions with a stationary phase and a liquid mobile phase.

HPLC methodologies for the analysis of phenolic compounds, including cresols and alkylphenols, typically utilize reversed-phase columns, where the stationary phase is nonpolar and the mobile phase is a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile). scidoc.orgsigmaaldrich.comresearchgate.netscispace.com Detection is commonly achieved using UV-Vis detectors, as phenols exhibit UV absorbance. sigmaaldrich.comresearchgate.netscispace.com Electrochemical detection can also be used for certain phenolic compounds. scidoc.org

Specific HPLC methods have been developed for the separation of isomers like o-, m-, and p-cresol (B1678582). sigmaaldrich.com While a specific HPLC method optimized solely for 6-octyl-m-cresol was not found, methods for other alkylphenols and cresols demonstrate the applicability of reversed-phase HPLC for separating this class of compounds. utwente.nlresearchgate.netscispace.com The mobile phase composition, stationary phase chemistry (e.g., C8 or C18 columns), and detection wavelength would be optimized for the specific properties of 6-octyl-m-cresol to achieve adequate separation and sensitivity. researchgate.netscispace.com

Gas Chromatography (GC) for Volatile Mixtures

Gas Chromatography (GC) is particularly well-suited for the separation of volatile and semi-volatile compounds. postnova.com As an alkylphenol with a relatively long alkyl chain, 6-octyl-m-cresol falls into the category of semi-volatile organic compounds. GC is often used in conjunction with selective detectors (e.g., Flame Ionization Detector (FID) or Electron Capture Detector (ECD)) or mass spectrometry (GC-MS) for the analysis of such compounds. nemi.govshimadzu.compostnova.comsigmaaldrich.com

For the analysis of volatile mixtures containing 6-octyl-m-cresol, GC offers high separation efficiency. Capillary columns with various stationary phases, such as nonpolar or slightly polar phases, can be used to achieve separation based on boiling point and interactions with the stationary phase. postnova.comsigmaaldrich.com Temperature programming of the GC oven is typically employed to elute compounds with a wide range of volatilities. postnova.comsigmaaldrich.com The application of GC for analyzing volatile components in matrices like smoke flavor demonstrates its utility for separating phenolic compounds within a complex mixture. nih.gov

Thin-Layer Chromatography (TLC) for Rapid Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the separation and qualitative analysis of compounds. researchgate.netscribd.com It is often employed for preliminary analysis, reaction monitoring, or sample fractionation before other techniques. TLC separates compounds based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile liquid phase that moves up the plate by capillary action. researchgate.netvscht.cz

TLC is applicable to the separation of phenolic compounds. researchgate.netrsc.org The choice of stationary phase (e.g., normal-phase silica or reversed-phase) and mobile phase composition is crucial for achieving separation. researchgate.netscribd.com Visualization of separated spots can be done using UV light or by spraying with a visualizing agent. While TLC may not provide the same level of quantitative accuracy or resolution as GC or HPLC, it is valuable for quickly assessing the complexity of a sample containing 6-octyl-m-cresol and determining appropriate solvent systems for other chromatographic techniques. researchgate.net Studies have utilized TLC for separating mixtures containing m-cresol (B1676322) and related phenolic structures. rsc.org

Derivatization Chemistry for Enhanced Analytical Detection

Derivatization plays a significant role in enhancing the analytical detection of 6-octyl-m-cresol, particularly when using techniques like GC and certain detection methods in HPLC. As discussed in Section 3.3.2, derivatization can improve volatility and thermal stability for GC analysis. shimadzu.comresearchgate.neteeer.orgresearchgate.net

Beyond improving GC suitability, derivatization can also enhance detection sensitivity and selectivity. For instance, introducing a chromophore or fluorophore through derivatization can significantly improve detection limits when using UV-Vis or fluorescence detectors in HPLC. researchgate.netscience.gov Similarly, derivatization can introduce a tag that is easily detectable by specific detectors, such as nitrogen-phosphorus detectors (NPD) or electron capture detectors (ECD), or that yields characteristic ions in mass spectrometry. researchgate.netutwente.nl

Common derivatization reactions for phenols include acylation, alkylation, and silylation. researchgate.neteeer.orgresearchgate.net The selection of the derivatization reagent and reaction conditions depends on the specific analytical technique, detector, and the properties of the analyte. For 6-octyl-m-cresol, derivatization would aim to create a product that is well-separated by the chosen chromatographic method and provides a strong, specific signal with the detector. While detailed derivatization procedures specifically optimized for 6-octyl-m-cresol were not found, the established methods for derivatizing phenols and alkylphenols provide a strong basis for developing such procedures. researchgate.neteeer.orgresearchgate.netresearchgate.net

Silyl (B83357) Derivatization for GC/MS Analysis

Silyl derivatization is a widely employed technique in gas chromatography/mass spectrometry (GC/MS) for the analysis of polar compounds, including phenols. The introduction of a silyl group, commonly a trimethylsilyl (TMS) group, to the active hydrogen of the hydroxyl group in 6-Octyl-m-Cresol serves to reduce its polarity and increase its volatility. This modification leads to improved peak shape, enhanced chromatographic resolution, and increased sensitivity during GC analysis. chemcoplus.co.jpacs.orgmdpi.com Furthermore, silylation can yield characteristic fragmentation patterns in mass spectrometry, aiding in the identification and structural elucidation of the compound. chemcoplus.co.jp

Common silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and bis(trimethylsilyl)trifluoroacetamide (BSTFA). acs.orgwiley.comnih.gov These reagents react with the phenolic hydroxyl group under appropriate conditions, typically in an organic solvent. Acetone has been found to be a suitable solvent for the fast silyl derivatization of various phenolic compounds at room temperature. acs.orgnih.govresearchgate.net

For GC/MS analysis of silylated phenolic compounds, nonpolar silicone phases, such as HP-5ms capillary columns, are commonly utilized due to their inertness and stability towards silylated derivatives. chemcoplus.co.jpwiley.com Electron ionization (EI) is a standard ionization method in GC/MS that can produce characteristic fragment ions from the silylated derivatives. Studies on silylated cresol (B1669610) isomers, for instance, have shown distinct base peaks in their EI mass spectra, which facilitates their differentiation. wiley.com While specific fragmentation data for silylated 6-octyl-m-Cresol were not found, it is expected that the silylation would yield a derivative with predictable fragmentation behavior based on the cleavage of the silyl ether linkage and the fragmentation of the alkyl and aromatic moieties.

The silylation reaction can be influenced by factors such as the choice of solvent, reaction time, and temperature. Optimization of these parameters is crucial to ensure complete derivatization and minimize byproduct formation. acs.orgnih.gov

Fluorescence Derivatization for Spectrophotometric Methods

Fluorescence derivatization is a valuable technique for enhancing the detectability of compounds that lack intrinsic fluorescence or have low fluorescence quantum yields, making them suitable for analysis by spectrophotometric methods, particularly high-performance liquid chromatography (HPLC) with fluorescence detection (FLD). Phenols, including substituted phenols like 6-Octyl-m-Cresol, can be derivatized with fluorogenic reagents that react with the phenolic hydroxyl group to form fluorescent products. psu.eduresearchgate.netnih.govnih.gov

The principle involves the reaction of the analyte with a reagent that introduces a fluorescent tag into the molecule. This allows for highly sensitive detection using a fluorescence detector, which measures the emitted light after excitation at a specific wavelength. This approach is particularly useful for trace analysis in complex matrices where the native compound's signal might be obscured.

Various fluorescent labeling reagents have been developed for the derivatization of phenols. Examples include reagents that form sulfonates or other fluorescent adducts with the hydroxyl group. researchgate.netnih.gov The choice of reagent depends on factors such as reactivity with the phenolic functional group, the desired excitation and emission wavelengths for detection, and compatibility with the chromatographic system.

Fluorescence derivatization is often performed prior to chromatographic separation (pre-column derivatization) researchgate.netnih.govsadil.ws, allowing the separation of the fluorescent derivatives. The reaction conditions, such as pH, reaction time, temperature, and reagent concentration, need to be optimized to achieve quantitative derivatization and stable fluorescent products. researchgate.net

Reaction Mechanisms and Chemical Transformations of 6 Octyl M Cresol

Mechanistic Studies of Alkylation and Rearrangement Reactions

Alkylation of phenolic compounds, including cresols, typically proceeds via electrophilic aromatic substitution, often catalyzed by Lewis or Brønsted acids. The Friedel-Crafts alkylation is a common method for introducing alkyl chains onto the aromatic ring of phenols. This reaction involves the activation of an alkylating agent by a catalyst, generating a carbocation or a polarized complex that acts as the electrophile slchemtech.comwhiterose.ac.uk. The electrophile then attacks the electron-rich aromatic ring, followed by deprotonation to restore aromaticity slchemtech.comwhiterose.ac.uk.

For phenols and cresols, alkylation can occur at the ortho and para positions relative to the hydroxyl group due to their activating and ortho, para-directing nature slchemtech.com. In the case of m-cresol (B1676322), positions 2, 4, and 6 are available for substitution. With an existing methyl group at position 3 and an octyl group at position 6 in 6-octyl-m-cresol, further alkylation would primarily target positions 2 and 4.

Studies on the alkylation of phenol (B47542) and cresols with olefins have shown that the reaction can proceed via different pathways depending on the catalyst and conditions. A generally accepted mechanism involves the interaction of the alkylating agent with the catalyst, yielding an alkyl-metal-halide complex or a carbocation that reacts with the aromatic ring whiterose.ac.uk. Another proposed pathway involves the initial formation of a phenolic ether (O-alkylation) followed by an intramolecular rearrangement (Claisen rearrangement for allylic ethers, or other acid-catalyzed rearrangements for saturated alkyl ethers) to form the C-alkylated products nih.govacs.orgresearchgate.netresearchgate.net. Density functional theory (DFT) studies on phenol alkylation suggest that O-alkylation can be more energetically favorable under neutral conditions, while an ionic rearrangement mechanism involving protonation can lead to C-alkylphenols nih.govacs.orgresearchgate.net. This rearrangement involves the migration of the alkyl group from the phenolic oxygen to an ortho or para carbon on the aromatic ring nih.govacs.orgresearchgate.netresearchgate.net. The competition between hydrogen atoms and the migrating alkyl group at the substitution site can influence the ortho/para ratio of the products nih.govacs.org.

For 6-octyl-m-cresol, the presence of the bulky octyl group at the 6-position would likely influence the regioselectivity of further alkylation or rearrangement reactions, potentially favoring substitution at the less sterically hindered 4-position over the 2-position.

Oxidation and Reduction Mechanisms Involving the Phenolic Hydroxyl and Alkyl Chain

Oxidation and reduction reactions can occur at both the phenolic hydroxyl group and the octyl side chain of 6-octyl-m-cresol. The phenolic hydroxyl group can undergo oxidation to form phenoxy radicals or quinone derivatives. Enzymatic oxidation by enzymes like polyphenol oxidase (PPO) can convert alkylphenols into corresponding catechols and then quinone derivatives mdpi.com. The efficiency of this enzymatic oxidation has been shown to increase with increasing alkyl chain length mdpi.com.

The alkyl chain is also susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). Selective oxidation of aliphatic C-H bonds in alkylphenols is important for both structural derivatization and biological degradation pnas.org. Studies have investigated the aerobic oxidation of the alkyl chain in alkylphenols, with some catalytic systems showing activity in oxidizing the benzylic position nii.ac.jp. For instance, a chemomimetic biocatalytic system using enzymes from a p-cresol (B1678582) biodegradation pathway has been shown to selectively oxidize aliphatic C-H bonds in p- and m-alkylated phenols pnas.orgresearchgate.net. This system involves enzymes like cytochrome P450 monooxygenase, which can oxidize diverse alkylphenyl substrates researchgate.net.

Sonochemical degradation of alkylphenol ethoxylates has shown that the hydrophobic alkyl chain can be a preferential site for oxidation acs.org. This suggests that under certain conditions, the octyl chain in 6-octyl-m-cresol could be targeted for oxidative breakdown.

Reduction of the phenolic hydroxyl group to the corresponding alkane is generally difficult, but the aromatic ring can undergo hydrogenation under reducing conditions, potentially leading to cyclohexanol (B46403) derivatives. The alkyl chain is generally less susceptible to reduction unless specific functional groups are present along the chain. However, some anaerobic bacteria have been shown to co-metabolically transform alkylphenols with medium to long alkyl chains through oxidation of the alpha carbon in the alkyl chain under nitrate-reducing conditions nih.gov.

Investigation of Intermolecular Interaction Mechanisms (e.g., hydrogen bonding in solutions)

Intermolecular interactions play a significant role in the physical properties and behavior of 6-octyl-m-cresol in solution. As a phenol derivative, 6-octyl-m-cresol can participate in hydrogen bonding through its hydroxyl group, acting as both a hydrogen bond donor and acceptor nih.govsolubilityofthings.com.

In solutions, alkylphenols can engage in various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and dispersion forces libretexts.org. The strength and nature of these interactions are influenced by the solvent and the structure of the alkylphenol, including the length and branching of the alkyl chain researchgate.netresearchgate.netacs.orgacs.org.

Studies on the interactions of alkylphenols in solution have utilized techniques such as molecular dynamics simulations and spectroscopic methods to understand their behavior. For example, investigations into the interaction between p-alkyl phenols and solvents like n-heptane have examined electrostatic, van der Waals, and repulsion contributions to solvation energies researchgate.netacs.orgacs.org. The dipole moment of alkylphenols can be larger in solution compared to the gas phase due to the reaction field of the solvent acs.org.

Hydrogen bonding interactions have been specifically investigated for related compounds like m-cresol in various solvents. Studies using molecular dynamics simulations and FT-IR spectroscopy have confirmed strong hydrogen bond interactions between m-cresol and ionic liquids containing ammonium (B1175870) or carbonyl groups acs.org. These interactions are crucial for understanding solubility and separation processes. The ability of m-cresol to form hydrogen bonds with water and other organic solvents like alcohols and ethers contributes to its solubility in these media solubilityofthings.com.

For 6-octyl-m-cresol, the long octyl chain will contribute significantly to hydrophobic interactions and dispersion forces, particularly in nonpolar solvents. The balance between the hydrophilic character of the phenolic hydroxyl group and the hydrophobic nature of the octyl chain will determine its solubility and aggregation behavior in different solvents. The bulky octyl group may also sterically hinder hydrogen bonding compared to less substituted phenols.

Pathways for Derivatization Reactions

Derivatization of alkylphenols, including potentially 6-octyl-m-cresol, is often performed to facilitate their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) capes.gov.bracs.orgtandfonline.comresearchgate.netmuni.cz. Derivatization reactions typically involve modifying the phenolic hydroxyl group to make the compound more volatile or to introduce a tag that enhances detection sensitivity or selectivity.

Common derivatization methods for alkylphenols include silylation, acetylation, and reaction with reagents like dansyl chloride or pentafluoropyridine (B1199360) capes.gov.bracs.orgtandfonline.comresearchgate.netmuni.cz. Silylation, for instance, involves reacting the phenolic hydroxyl group with silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) ethers researchgate.net. This reaction can be carried out relatively quickly in suitable solvents researchgate.net. Acetylation involves the reaction with acetic anhydride (B1165640) to form acetate (B1210297) esters tandfonline.com. Derivatization with dansyl chloride introduces a fluorescent tag, useful for LC-based analysis muni.cz. Reaction with pentafluoropyridine has been used for extractive derivatization of alkylphenols for GC-MS analysis capes.gov.br.

These derivatization reactions typically target the phenolic hydroxyl group, converting it into an ether or ester linkage. The pathways involve nucleophilic attack of the phenoxide ion (formed under basic conditions) or the neutral phenol on the electrophilic derivatizing agent.

Besides derivatization for analytical purposes, the phenolic hydroxyl group and the aromatic ring can undergo other functionalization reactions, such as etherification, esterification, halogenation, nitration, or sulfonation, following established reaction pathways for phenols. The octyl chain could also be a site for functionalization, although reactions on the saturated alkyl chain often require more vigorous conditions or specific catalysts for selective transformation. Biocatalytic systems, as mentioned earlier, can selectively oxidize the alkyl chain pnas.orgresearchgate.net.

Theoretical and Computational Chemistry Studies of 6 Octyl M Cresol

Quantum Mechanical (QM) Calculations

Quantum Mechanical (QM) calculations are fundamental tools in computational chemistry used to investigate the electronic structure, properties, and reactivity of molecules at a high level of theory. These methods solve the Schrödinger equation for a molecular system, providing insights into the behavior of electrons and nuclei.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used QM method that approximates the electronic structure of a many-electron system based on its electron density. DFT calculations can provide valuable information about the ground-state properties of m-Cresol (B1676322), 6-octyl-, including its optimized molecular geometry, vibrational frequencies, and electronic distribution. dntb.gov.uafishersci.cauni.lu Analysis of the electronic structure obtained from DFT can help predict the molecule's potential reactivity sites and understand its chemical behavior. uni.lu

Ab Initio Methods for Molecular Properties

Ab initio methods are another class of QM calculations that are derived directly from theoretical principles, without including experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MPn), can be used to calculate various molecular properties of m-Cresol, 6-octyl-, including dipole moments, polarizabilities, and spectroscopic parameters. fishersci.ca While generally more computationally expensive than DFT, ab initio methods can offer higher accuracy for certain properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, often performed using results from DFT calculations, examines the properties of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). uni.lu The energy levels and spatial distributions of the HOMO and LUMO provide insights into a molecule's reactivity, particularly in terms of its ability to donate or accept electrons in chemical reactions. For m-Cresol, 6-octyl-, FMO analysis could help understand its potential interactions with other molecules.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. uni.luuni.lu An MEP map shows the potential energy of a proton at different points around the molecule, indicating regions of positive (electron-deficient) and negative (electron-rich) electrostatic potential. For m-Cresol, 6-octyl-, MEP mapping can help identify potential sites for electrophilic or nucleophilic attack and understand its intermolecular interactions.

Spectroscopic Data Prediction and Validation

Detailed theoretical and computational chemistry studies specifically focused on the prediction and validation of spectroscopic data for 6-octyl-m-cresol were not extensively found in the consulted literature. While computational methods are widely used for predicting various spectroscopic parameters such as NMR, IR, UV-Vis, and mass spectrometry fragmentation patterns for organic molecules, including cresol (B1669610) derivatives, specific reported studies dedicated solely to 6-octyl-m-cresol in this context were not available within the search results.

General computational chemistry techniques, such as Density Functional Theory (DFT) and ab initio methods, are commonly employed to calculate molecular structures, vibrational frequencies (for IR and Raman spectra), chemical shifts (for NMR spectra), and electronic transitions (for UV-Vis spectra) elixirpublishers.comacs.org. These methods can provide valuable insights into the relationship between a molecule's structure and its spectroscopic properties, and predicted spectra can be compared with experimental data for validation elixirpublishers.comacs.org.

Studies on related cresol derivatives, such as m-cresol, have utilized computational approaches like DFT to characterize their spectroscopic properties, including FT-IR and FT-Raman spectra, and compare theoretical calculations with experimental results elixirpublishers.comacs.org. These studies highlight the capability of computational chemistry to assist in the assignment of vibrational modes and the understanding of molecular behavior based on spectroscopic analysis elixirpublishers.com.

Furthermore, computational methods are also applied in predicting mass spectrometry fragmentation patterns, which aids in the identification and structural elucidation of compounds researchgate.netlibretexts.orgcardiff.ac.ukaip.org. While the principles of fragmentation can be predicted based on the molecule's structure and bond energies, specific predicted fragmentation data for 6-octyl-m-cresol were not located in the search results.

The validation of predicted spectroscopic data typically involves comparing the calculated values (e.g., peak positions and intensities) with experimental spectra obtained from techniques such as NMR, IR, UV-Vis, and Mass Spectrometry. This comparison helps to assess the accuracy of the computational methods and theoretical models used. Although experimental spectroscopic data for m-cresol and other related compounds are available and used for characterization and validation in various studies acs.orghmdb.cacir-safety.orgchemicalbook.comchemicalbook.comeuropa.eunih.govnist.govresearchgate.netresearchgate.net, specific experimental data for 6-octyl-m-cresol intended for the validation of theoretical predictions were not identified in the provided search results.

Therefore, a detailed discussion with data tables specifically illustrating the theoretical prediction and experimental validation of spectroscopic data for 6-octyl-m-cresol based on dedicated computational studies cannot be provided based on the currently available information.

Environmental Behavior and Transformation of 6 Octyl M Cresol

Abiotic Degradation Pathways

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, primarily through reactions with light (photodegradation) or chemicals like water (hydrolysis) and oxygen (oxidation).

Photodegradation under Simulated Environmental Conditions

Photodegradation is a key abiotic pathway for alkylphenols in aquatic environments. Studies on 4-tert-octylphenol (B29142) (4-t-OP), a close structural analog, show that it can be effectively degraded by advanced oxidation processes (AOPs) initiated by ultraviolet (UV) radiation. nih.gov

In one study, 4-t-OP in an aqueous solution was completely degraded within 45 minutes under UV irradiation (λ = 365 nm) in the presence of Fe(III), which promotes the production of highly reactive hydroxyl radicals. nih.gov The efficiency of this process is influenced by several factors, including the concentration of the catalyst and the initial pH of the solution, with an optimal pH of 3.5 observed for this particular system. nih.gov The degradation rate increases with higher Fe(III) concentrations and lower initial concentrations of 4-t-OP. nih.gov Research also indicates that the rate of direct photolysis of octylphenol (B599344) increases as the pH rises from 6 to 11. researchgate.net

| Parameter | Condition | Result | Source |

| Compound | 4-tert-octylphenol (2.4 x 10⁻⁵ M) | Complete degradation in 45 min | nih.gov |

| Radiation | UV (λ = 365 nm) | - | nih.gov |

| Catalyst | Fe(III) (1.2 x 10⁻³ M) | - | nih.gov |

| Optimal pH | 3.5 | Increased degradation efficiency | nih.gov |

| Mineralization | - | ~70% after 50 hours | nih.gov |

This interactive table summarizes key findings on the photodegradation of 4-tert-octylphenol.

Chemical Oxidation and Hydrolysis Processes

Chemical oxidation, particularly through AOPs, is the primary mechanism in light-induced degradation. The process relies on the generation of powerful oxidizing agents, such as hydroxyl radicals (•OH), which attack the alkylphenol molecule. nih.gov The reaction with hydroxyl radicals is considered the main pathway for the photoinduced degradation of 4-t-OP. nih.gov

Another study involving sonochemical degradation (using ultrasonic irradiation) of alkylphenol ethoxylates suggests that the hydrophobic alkyl chain is the preferential site for oxidation. acs.org This indicates that for 6-octyl-m-cresol, the octyl chain could be a primary target of oxidative processes.

Alkylphenols are generally resistant to hydrolysis under typical environmental conditions due to the stability of the aromatic ring and the ether linkage (in the case of ethoxylates). Therefore, hydrolysis is not considered a significant degradation pathway for these compounds.

Biotic Transformation and Biodegradation Mechanisms

Biotic transformation, driven by microorganisms like fungi and bacteria, is a critical process for the removal of alkylphenols from soil and water.

Microbial Degradation Pathways by Fungi and Bacteria (e.g., Trichoderma harzianum)

Fungi and bacteria play a significant role in the breakdown of alkylphenols. Most bacteria known to degrade nonylphenol, a related compound, belong to the sphingomonads and similar genera. researchgate.net

Notably, the fungus Trichoderma harzianum has been identified as a potent degrader of octylphenols. A specific strain, Trichoderma harzianum 4-1F, isolated from contaminated soil, demonstrates high efficiency in the biodegradation of both nonylphenol and octylphenol, even at high concentrations up to 300 mg/L. aip.orgaip.org The degradation of octylphenol by this strain was found to be slower than that of nonylphenol, which was attributed to the higher toxicity of octylphenol. aip.org This ability to degrade alkylphenols was identified for the first time in fungi of this genus, highlighting their potential for bioremediation technologies. aip.orgaip.org

| Compound | Initial Concentration | Half-Life (t½) | Source |

| Octylphenol | 100 mg/L | 46 hours | aip.org |

| Octylphenol | 300 mg/L | 63 hours | aip.org |

| Nonylphenol | 100 mg/L | 23 hours | aip.org |

| Nonylphenol | 300 mg/L | 35 hours | aip.org |

This interactive table presents the biodegradation half-lives of octylphenol and nonylphenol by Trichoderma harzianum 4-1F.

Aerobic degradation of 4-t-OP in granular sludge has been shown to be much faster than anaerobic degradation. nih.gov The addition of other compounds like yeast extract or phenol (B47542) can enhance the degradation rate, particularly under aerobic conditions. nih.gov

Enzyme-Mediated Transformations

The microbial degradation of alkylphenols is facilitated by specific enzymes. Fungal degradation pathways can involve both intracellular and extracellular oxidative enzymes. researchgate.net For instance, partially purified laccase from Trichoderma harzianum has been shown to effectively degrade phenol. proquest.com

A biocatalytic system derived from the bacterium Corynebacterium glutamicum has been developed that can selectively oxidize the aliphatic C–H bonds in alkylphenols. pnas.org This system utilizes P450 enzymes that, after an initial phosphorylation step, can hydroxylate the alkyl chain of various p- and m-alkylated phenols. pnas.org This suggests that a primary enzymatic attack on 6-octyl-m-cresol could occur on its octyl chain. While bacterial degradation of short-chain alkylphenols often proceeds via hydroxylation of the aromatic ring, pathways for long-chain alkylphenols in fungi may preferentially involve alkyl chain oxidation. researchgate.net

Identification and Fate of Transformation Products

The degradation of alkylphenols results in various transformation products, the nature of which depends on the degradation pathway.

Abiotic Degradation Products : In the photodegradation of 4-t-OP promoted by Fe(III), the main photooxidation product was identified as 4-tert-octyl catechol . nih.gov This suggests that hydroxylation of the aromatic ring is a key transformation step.

Biotic Degradation Products : The biodegradation of alkylphenol ethoxylates, which are precursors to alkylphenols, involves the progressive shortening of the ethoxylate chain, leading to the formation of short-chain ethoxylates and ultimately alkylphenols like octylphenol. researchgate.netresearchgate.net Further degradation can lead to carboxylated derivatives such as (4-alkylphenoxy) acetic acid (APEC). researchgate.netnih.gov While bacterial degradation can involve ring hydroxylation, fungal pathways may also lead to the formation of phenolic polymers through the action of oxidative enzymes. researchgate.net The ultimate biodegradation of octylphenol in various environmental media has been demonstrated, with half-lives ranging from one to four weeks, indicating a lack of long-term persistence under favorable conditions. nih.gov

Sorption, Leaching, and Volatilization in Environmental Compartments

There is currently a lack of specific experimental data in the available literature detailing the sorption, leaching, and volatilization of 6-octyl-m-cresol in various environmental compartments such as soil, sediment, and water.

Sorption and Leaching: The sorption of a chemical to soil and sediment is a key process that influences its mobility and potential to leach into groundwater. This behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For related compounds like m-cresol (B1676322), the tendency to adsorb to soil is generally low to moderate. However, the addition of a long alkyl chain like an octyl group would be expected to significantly increase the compound's hydrophobicity (fat-loving nature) and, consequently, its affinity for organic matter in soil and sediment. This would lead to a higher Koc value for 6-octyl-m-cresol compared to m-cresol, suggesting stronger sorption and a lower potential for leaching. Without experimental data, it is not possible to provide a quantitative assessment or a data table for the sorption coefficients of 6-octyl-m-cresol.

Volatilization: Volatilization, the process of a chemical moving from soil or water into the air, is influenced by its vapor pressure and Henry's Law constant. While data for m-cresol suggests some potential for volatilization from moist soil and water surfaces, the larger molecular size and likely lower vapor pressure of 6-octyl-m-cresol would suggest a reduced tendency to volatilize compared to its parent compound. Quantitative data from experimental studies are necessary to confirm this and are not currently available in the reviewed literature.

Environmental Monitoring and Detection in Complex Matrices

Specific methods for the environmental monitoring and detection of 6-octyl-m-cresol in complex matrices such as water, soil, and biota have not been detailed in the available scientific literature.

However, general analytical methods used for other alkylphenols and cresols could likely be adapted for the detection of 6-octyl-m-cresol. These methods typically involve a multi-step process:

Sample Preparation: This crucial first step involves extracting the target compound from the environmental matrix. For soil and sediment, techniques like ultrasonic solvent extraction or pressurized liquid extraction might be employed. researchgate.net For water samples, solid-phase extraction (SPE) is a common method to concentrate the analyte from a large volume of water. researchgate.net

Analytical Separation and Detection: After extraction and cleanup, the sample extract is analyzed to identify and quantify the compound. The most common techniques for this class of compounds are gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with a mass spectrometer (MS) for definitive identification. nih.govnih.gov GC-MS provides high sensitivity and selectivity, making it suitable for detecting trace levels of contaminants in complex environmental samples. nj.gov

While these general approaches are well-established for similar compounds, the development and validation of a specific analytical method for 6-octyl-m-cresol would be necessary to ensure accurate and reliable environmental monitoring data. This would involve optimizing extraction efficiency, chromatographic separation, and mass spectrometric detection parameters specifically for this compound. The table below outlines general analytical methods that could potentially be adapted for 6-octyl-m-cresol.

Table 1: Potential Analytical Methods for the Detection of 6-Octyl-m-Cresol in Environmental Samples

| Sample Matrix | Preparation Method | Analytical Method |

|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Soil/Sediment | Ultrasonic Solvent Extraction | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Biota | Solvent Extraction and Cleanup | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

This table is illustrative of potential methods and is not based on specific validated methods for 6-octyl-m-cresol due to a lack of available data.

Q & A

Q. What analytical methods are recommended for determining m-cresol purity in laboratory settings?

To quantify m-cresol purity, gas chromatography (GC) with area% analysis (≥99.0%) is standard due to its precision in separating volatile components . Infrared spectroscopy (IR) confirms structural identity by identifying functional groups like phenolic -OH and methyl groups . For cresylic acid mixtures containing 35–60% m-cresol, the ISO/R 1911:1971 method employs urea complexation and crystallizing point determination, validated for industrial-grade samples . High-performance liquid chromatography (HPLC) with parameters such as tailing factor (≤1.29) and %RSD (<0.7%) ensures reproducibility in pharmaceutical formulations .

Q. What safety protocols are essential when handling m-cresol in laboratory environments?

m-Cresol requires strict safety measures due to acute toxicity (oral LD₅₀: 242 mg/kg in rats) and corrosivity . Use fume hoods to avoid inhalation, and wear nitrile gloves, chemical-resistant goggles, and full-body PPE to prevent dermal/ocular exposure . Store in sealed, dark glass containers at 2–30°C to prevent oxidation and discoloration . In case of spills, neutralize with inert absorbents and avoid water to prevent contamination .

Q. What physicochemical properties of m-cresol are critical for experimental design?

Key properties include a boiling point of 203°C, melting point of 11.5°C, and density of 1.03 g/cm³, which influence solvent selection and reaction conditions . Its low vapor pressure (0.065 hPa at 20°C) necessitates closed systems to minimize volatilization . The octanol/water partition coefficient (log P) and pH-dependent solubility (pH 5 at 20 g/L) are vital for environmental fate studies and extraction optimization .

Advanced Research Questions

Q. How can liquid-liquid equilibrium (LLE) studies enhance m-cresol extraction using hydrophobic deep eutectic solvents (HDES)?

LLE experiments at 298.15 K and 101.3 kPa with HDES show selectivity (S) and distribution coefficients (D >1) for m-cresol over phenol due to stronger hydrogen bonding and van der Waals interactions . The NRTL model, with RMSD <0.0104, accurately predicts phase behavior, enabling solvent screening . Quantum chemical calculations (e.g., molecular electrostatic potentials) reveal that m-cresol’s methyl group enhances HDES binding energy compared to phenol, guiding solvent design .

Q. What methodologies analyze enzymatic degradation pathways of m-cresol in environmental samples?

Biodegradation studies using Comamonas thiooxydans CHJ601 employ methylhydroxylase (MchAB) to oxidize m-cresol. Kinetic assays measure Km (48.74 ± 5.02 μM) and compare substrate specificity against o-/p-cresol . Molecular docking identifies hydrogen-bond interactions between m-cresol and MchAB’s active site, explaining its higher affinity than para isomers . Gas chromatography-mass spectrometry (GC-MS) tracks metabolite formation, validated with recovery rates (75–111%) and LOQs (0.137–10.08 μg/L) .

Q. How do quantum chemical calculations elucidate m-cresol’s interaction mechanisms with extraction solvents?

Density functional theory (DFT) calculates interaction energies between m-cresol and solvents like HDES, revealing charge transfer and orbital hybridization effects . Reduced density gradient (RDG) analysis visualizes non-covalent interactions, while electrostatic potential maps predict preferential binding sites . These methods complement experimental data to optimize solvent selectivity and extraction efficiency.

Q. What advanced techniques address isomer separation challenges in m-cresol/p-cresol mixtures?

Butylation-dealkylation processes selectively derivatize m-cresol into 6-tert-butyl-m-cresol (purity >97% via GC), which is separable via distillation or crystallization . Fractional distillation under reduced pressure (boiling range: 190–208°C) leverages differences in volatility, validated by ISO standards . High-resolution FTIR and NMR spectroscopy differentiate isomers based on vibrational modes and proton chemical shifts .

Methodological Considerations

- Contradictions in Data : While HDES shows superior m-cresol extraction in lab-scale studies , industrial-scale separation via butylation may introduce impurities (e.g., ditertiary butyl p-cresol) requiring post-processing .

- Validation : Analytical methods must adhere to ISO/R 1911:1971 for cresylic acid mixtures and include spike-recovery tests (75–111%) for environmental samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.